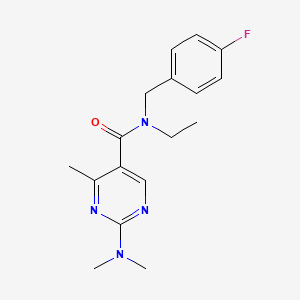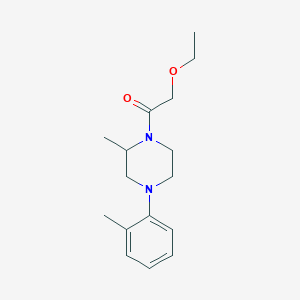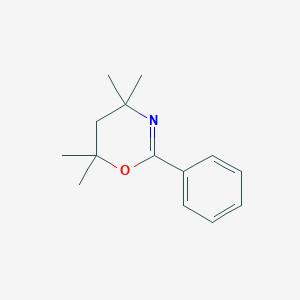![molecular formula C16H22N2O5S B5416594 4-{[2-methyl-5-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5416594.png)
4-{[2-methyl-5-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[2-methyl-5-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}morpholine is a chemical compound that has been widely used in scientific research. It is a sulfonylurea compound that has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-{[2-methyl-5-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}morpholine involves the binding of the compound to SURs. This binding leads to the closure of potassium channels, which results in depolarization of the cell membrane and the subsequent release of insulin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to stimulate insulin secretion in pancreatic beta cells and improve glucose tolerance in animal models of diabetes. Additionally, it has been found to have cardioprotective effects and to reduce inflammation in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-{[2-methyl-5-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}morpholine in lab experiments is its high affinity for SURs. This makes it an ideal tool to study the regulation of insulin secretion. However, one of the limitations of this compound is its potential toxicity. It has been found to be toxic at high concentrations, which limits its use in some experiments.
Direcciones Futuras
There are many future directions for the study of 4-{[2-methyl-5-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}morpholine. One area of research is the development of more potent and selective SUR ligands. Another area of research is the study of the cardioprotective effects of this compound. Additionally, the potential use of this compound as a therapeutic agent for diabetes and other metabolic disorders is an area of active research.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively used in scientific research. It has been found to have various biochemical and physiological effects, and it is an ideal tool to study the regulation of insulin secretion. Despite its potential toxicity, this compound has many potential future directions for research.
Métodos De Síntesis
The synthesis of 4-{[2-methyl-5-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}morpholine involves the reaction of 2-methyl-5-(morpholin-4-ylcarbonyl)aniline with chloromethyl methyl ether in the presence of a base. The resulting intermediate is then reacted with morpholine in the presence of a strong acid to give the final product.
Aplicaciones Científicas De Investigación
4-{[2-methyl-5-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}morpholine has been extensively used in scientific research as a tool to study the function of sulfonylurea receptors (SURs). SURs are ATP-sensitive potassium channels that play a critical role in regulating insulin secretion in pancreatic beta cells. This compound has been found to bind to SURs with high affinity, which makes it an ideal tool to study the regulation of insulin secretion.
Propiedades
IUPAC Name |
(4-methyl-3-morpholin-4-ylsulfonylphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-13-2-3-14(16(19)17-4-8-22-9-5-17)12-15(13)24(20,21)18-6-10-23-11-7-18/h2-3,12H,4-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEMFULFBIJZNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCOCC2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]carbonyl}pyridin-3-ol](/img/structure/B5416525.png)
![2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5416528.png)
![ethyl 2-(4-methoxy-3-nitrobenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5416536.png)
![ethyl 4-{2-[(5-chloro-2-pyridinyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B5416541.png)
![6-iodo-3-(4-methyl-2-nitrophenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5416556.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[3-oxo-3-(1-pyrrolidinyl)propyl]-1,4-diazepan-5-one](/img/structure/B5416568.png)
![4-{[4-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5416573.png)

![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-5-methylnicotinamide](/img/structure/B5416575.png)
![3-(2-chloro-7-methoxy-3-quinolinyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5416578.png)
![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-methylpiperidine](/img/structure/B5416590.png)
